1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride
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Overview
Description
1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride is a chemical compound with the molecular formula C5H12ClN3 and a molecular weight of 149.6219 . This compound is part of the diazirine family, which is known for its utility in photoaffinity labeling due to its ability to form highly reactive carbene intermediates upon exposure to UV light.
Preparation Methods
The synthesis of 1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride typically involves the following steps:
Formation of the diazirine ring: This is achieved through the reaction of a suitable precursor with a diazo compound under controlled conditions.
Introduction of the propyl group: The propyl group is introduced via alkylation reactions.
Conversion to hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors to handle the reactions efficiently .
Chemical Reactions Analysis
1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride has several scientific research applications:
Chemistry: Used in photoaffinity labeling to study molecular interactions by forming covalent bonds with target molecules upon UV irradiation.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the development of new materials and surface modifications.
Mechanism of Action
The primary mechanism of action of 1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules. This property makes it highly useful in photoaffinity labeling, where it can be used to map binding sites and study molecular interactions .
Comparison with Similar Compounds
1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride can be compared with other diazirine compounds such as:
1-(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride: Similar in structure but with a methyl group instead of a propyl group.
3-(3-methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: A photoinducible silane diazirine used for immobilizing protein targets onto surfaces.
The uniqueness of this compound lies in its specific propyl substitution, which can influence its reactivity and binding properties compared to other diazirine compounds .
Properties
Molecular Formula |
C5H12ClN3 |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(3-propyldiazirin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-2-3-5(4-6)7-8-5;/h2-4,6H2,1H3;1H |
InChI Key |
VLOVVUMDWQBPPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(N=N1)CN.Cl |
Origin of Product |
United States |
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